Tetramethyltin
Description
Structure
2D Structure
Properties
IUPAC Name |
tetramethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CH3.Sn/h4*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKWYPOMXBVZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51137-34-9 | |
| Record name | Stannane, tetramethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51137-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4052261 | |
| Record name | Tetramethyltin | |
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Molecular Weight |
178.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Gelest MSDS] | |
| Record name | Tetramethyltin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
110.0 [mmHg] | |
| Record name | Tetramethyltin | |
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CAS No. |
594-27-4 | |
| Record name | Tetramethyltin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetramethyltin | |
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| Record name | Stannane, tetramethyl- | |
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| Record name | Tetramethyltin | |
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| Record name | Tetramethyltin | |
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| Record name | TETRAMETHYLTIN | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Refined Synthetic Pathways for Tetramethyltin Production
The production of this compound primarily relies on established organometallic synthetic routes, with continuous advancements aimed at improving efficiency, yield, and purity.
Modern Adaptations of Grignard Reactions for this compound Synthesis
The most common and industrially relevant method for synthesizing this compound involves the reaction of a Grignard reagent with tin tetrachloride (SnCl₄). nih.govwikipedia.orgamericanelements.com Historically, this reaction has been performed using methylmagnesium iodide (CH₃MgI) or methylmagnesium chloride (CH₃MgCl) with SnCl₄. The general reaction can be represented as: 4 CH₃MgX + SnCl₄ → (CH₃)₄Sn + 4 MgXCl (where X = I or Cl) nih.govamericanelements.com
Traditional Grignard syntheses often employed solvents like ethyl ether or toluene (B28343). However, these solvents could lead to lower yields, sometimes as low as 35%, and posed challenges during product isolation due to the co-distillation of this compound with the ether.
Modern adaptations have focused on addressing these limitations. One notable refinement involves the use of tetrahydrofuran (B95107) (THF) or N-methyl morpholine (B109124) as the solvent-complexing agent for the Grignard reagent. Following the reaction with tin tetrahalide, a controlled hydrolysis step is performed, typically by diluting the mixture with water, often containing an electrolyte such as sulfuric acid (e.g., 1-15% by weight). This controlled hydrolysis facilitates the liberation of this compound from the reaction mixture and enables the separation of the this compound phase from the aqueous phase, which contains water-soluble ethers and undesirable organotin by-products. This refined approach has demonstrated significant improvements in both purity and yield, with purities approaching 99% and yields frequently exceeding 75%, sometimes reaching as high as 85%.
Controlled Hydrolysis and Thermal Decomposition Routes to this compound
While the Grignard reaction is the predominant synthetic pathway, other routes to this compound have been explored or are conceptually possible. Literature suggests that this compound can be produced through the thermal decomposition of other organotin compounds at elevated temperatures. wikipedia.org Additionally, controlled hydrolysis of certain organotin precursors is also cited as a potential route to yield this compound under specific conditions. wikipedia.org However, detailed mechanistic studies or specific examples of direct synthetic routes to this compound via hydrolysis or thermal decomposition from precursors other than the Grignard method are less extensively documented in the provided literature. Thermal decomposition of this compound itself is known to occur at approximately 277 °C in the gas phase, leading to species like (CH₃)₃Sn-grafted silica (B1680970), which represents a decomposition of this compound rather than its synthesis. nih.govamericanelements.com
Mechanistic Studies of this compound Reactivity in Complex Systems
This compound's reactivity is largely dictated by the lability of its tin-carbon bonds, making it a valuable methylating agent in various catalytic processes, particularly those mediated by transition metals.
Transition-Metal Mediated Reactions Involving this compound
This compound serves as a versatile methylating agent in a range of transition-metal mediated reactions. wikipedia.org Its utility stems from its ability to transfer methyl groups to various organic substrates, facilitating the formation of new carbon-carbon bonds. nih.govwikipedia.org Key applications include the conversion of acid chlorides to methyl ketones and aryl halides to aryl methyl ketones. nih.govwikipedia.orgwikipedia.org For instance, in organic synthesis, this compound reacts with acid chlorides to yield methyl ketones and trimethyltin (B158744) chloride as a byproduct: nih.govwikipedia.orgamericanelements.com
Sn(CH₃)₄ + RCOCl → RCO(CH₃) + (CH₃)₃SnCl
Beyond organic synthesis, this compound has also been observed to react with other metal compounds, such as technetium heptoxide, to produce colorless methyltrioxotechnetium (MeTcO₃) under specific conditions. wikipedia.org
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed coupling reactions represent a significant class of transformations where this compound plays a crucial role as a methyl source. nih.govwikipedia.orgamericanelements.com These reactions are fundamental for constructing complex molecular architectures in organic synthesis. Palladium(II) derivatives, such as palladium(II) acetate (B1210297), are commonly employed as precatalysts in these systems. The choice of solvent, such as tetrahydrofuran or acetonitrile, can influence the reaction outcome.
The Stille reaction, a well-established palladium-catalyzed cross-coupling, extensively utilizes organotin compounds like this compound as a methylating agent. The mechanism of the Stille reaction has been thoroughly investigated and generally involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.
Mechanism Overview of the Stille Reaction with this compound:
Oxidative Addition: The catalytic cycle typically begins with a Pd(0) catalyst (e.g., [PdL₂] or [Pd(L-L)], where L represents a ligand) undergoing oxidative addition with an organic electrophile (R¹-X, where R¹ is typically sp²-hybridized and X is a halide or pseudohalide). This step forms a Pd(II) intermediate, often a 16-electron square planar complex, such as trans-[PdR¹XL₂]. This addition is frequently concerted.
Transmetalation: In this crucial step, the organotin reagent, this compound ((CH₃)₄Sn), transfers one of its methyl groups to the palladium center. This process involves the displacement of the halide or pseudohalide (X) from the palladium complex by the methyl group, forming a diorganopalladium intermediate. The tin byproduct is typically a trimethyltin halide, such as (CH₃)₃SnX.
Reductive Elimination: The final step involves the coupling of the two organic groups (R¹ and CH₃) attached to the palladium center, leading to the formation of the desired methylated product (R¹-CH₃). This coupling is accompanied by the regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle. Prior to reductive elimination, any trans-configured palladium intermediate must isomerize to a cis configuration, as reductive elimination typically proceeds from a cis geometry.
Table 1: Representative Palladium-Catalyzed Methylation Reactions with this compound
| Electrophile Type | This compound Role | Catalyst (Example) | Solvent (Example) | Outcome | Reference |
| Acid Chlorides (RCOCl) | Methylating Agent | Palladium catalyst | Not specified | Methyl Ketones (RCOMe) | nih.govwikipedia.orgamericanelements.com |
| Aryl Halides | Methylating Agent | Palladium catalyst | Not specified | Aryl Methyl Ketones | nih.govwikipedia.orgwikipedia.org |
| Arenediazonium o-benzenedisulfonimides | Methylating Agent | Palladium(II) acetate (2.5 mol%) | THF or Acetonitrile | Methylated Arene Products (High Yields) | |
| Benzyl Bromide | Methylating Agent | Pd(Ar-BIAN)(dmfu) | DMF or HMPA | Methylated Ketones |
Research findings highlight this compound's effectiveness as a methyl source in these reactions. For instance, in the synthesis of furan (B31954) fatty acids, a β-methyl group was introduced via a palladium(0)-catalyzed coupling reaction utilizing this compound as the carbon source. The Stille reaction, with this compound as a methylating agent, is recognized for its high selectivity and broad functional group tolerance, making it a powerful tool in complex molecule synthesis.
Surface Functionalization and Grafting Reactions of this compound
Mechanisms of Organotin Moiety Attachment to Material Substrates
The attachment of organotin moieties, specifically from this compound, to material substrates typically involves gas-phase decomposition followed by surface reaction. This compound vapor undergoes decomposition in the gas phase at approximately 277 °C. This process enables its reaction with silica (SiO₂), leading to the formation of a (CH₃)₃Sn-grafted solid wikipedia.org. The reaction can be represented as:
(CH₃)₄Sn + ≡SiOH → ≡SiOSn(CH₃)₃ + CH₄ wikipedia.org
This grafting mechanism is not limited to methyl substituents and can occur with other alkyl groups wikipedia.org. Furthermore, this compound has been effectively employed to functionalize various zeolites, demonstrating its utility even at temperatures as low as -90 °C wikipedia.org.
Thermal and Photochemical Decomposition Mechanisms of this compound
The decomposition of this compound, whether induced by thermal energy or light, primarily proceeds through the cleavage of the tin-carbon (Sn-C) bond oup.com. In the gas phase, this compound begins to decompose at approximately 277 °C wikipedia.org.
Pyrolysis Pathways and Radical Intermediates in Gas-Phase Decomposition
The pyrolysis of this compound in a toluene carrier flow system, studied within the temperature range of 803-941 K and at total pressures from 10.6 to 52.4 mm, exhibits first-order kinetics researchgate.net. The primary gaseous products identified from this thermal decomposition include methane (B114726) (CH₄), ethane (B1197151) (C₂H₆), ethylene (B1197577) (C₂H₄), and ethylbenzene (B125841) (C₈H₁₀) researchgate.net.
The initial step in the pyrolysis of this compound is generally understood to involve the homolytic fission of an Sn-C bond, yielding a methyl radical (CH₃•) and a trimethyltin radical (Me₃Sn•) oup.com. This process is characterized by a significant activation energy. Early studies attributed an activation energy of 270 kJ mol⁻¹ to the initial fission of the Me₃Sn-CH₃ bond rsc.org. Other investigations reported activation energies of 232 ± 6 kJ mol⁻¹ for homogeneous reactions and 201 ± 6 kJ mol⁻¹ for surface-mediated reactions rsc.org. A more recent study conducted under low-pressure conditions, designed to ensure unimolecular reaction, determined the activation energy for the Sn-C bond cleavage to be 289 ± 8 kJ mol⁻¹ rsc.org.
The reactivity order for the pyrolysis of tetramethyl derivatives of Group 14 elements follows a trend: this compound > Tetramethylgermane > Tetramethylsilane > Neopentane researchgate.net. This order correlates with decreasing bond dissociation energies of the E-C bond (where E = Sn, Ge, Si, C).
Table 1: Activation Energies and Pre-exponential Factors for Pyrolysis of Tetramethyl Derivatives
| Compound | Activation Energy (kcal/mol) [kJ/mol] | Log A (s⁻¹) |
| This compound | 55 nih.gov | 13.9 |
| Tetramethylgermane | (61) | (13.4) |
| Tetramethylsilane | 72 | 14.1 |
| Neopentane | 81 | 16.9 |
| Data adapted from researchgate.net. Note: Values in parentheses are approximate or inferred. |
Analysis of fragment ions produced from this compound decomposition in an ion source revealed dominant species such as H⁺, CH₂⁺, and Sn⁺ researchgate.net.
Photodissociation Dynamics and Translational Energy Distributions of Fragmented Species
Photodissociation of this compound, particularly at wavelengths such as 193 nm, primarily involves the cleavage of the Sn-C bond oup.comdcu.ie. Studies on the UV degradation of this compound in deuterated chloroform (B151607) have shown a successive elimination of methyl groups, leading to the formation of trimethyltin chloride and subsequently dimethyltin (B1205294) dichloride researchgate.net. The observed decrease in sample volume during irradiation suggested the possible formation of methane researchgate.net. While specific translational energy distributions for fragmented species of this compound are not extensively detailed in the provided information, the general concept of partitioning excess energy into translational energy of fragments is relevant to photodissociation dynamics acs.org. Investigations into the interaction of intense near-infrared radiation with this compound clusters have explored tailoring ion charge state distributions, indicating complex photoionization and dissociation pathways influenced by laser wavelength and energy deposition rates psu.edu.
Oxidative Thermolysis Mechanisms and Surface-Mediated Processes
The oxidative thermolysis of this compound has been investigated using Fourier-transform infrared (FTIR) spectroscopy in the temperature range of 533-613 K rsc.orgrsc.orgrsc.org. This process is crucial for understanding the formation of tin(IV) oxide films via metal-organic chemical vapor deposition (MOCVD) rsc.orgoup.com.
The gaseous reaction products observed during oxidative thermolysis include methane (2.6 mol) and carbon dioxide (1.4 mol), with small, transient amounts of methanol (B129727) and formaldehyde (B43269) also detected in the gas phase rsc.org. The disappearance of this compound follows zero-order kinetics under these conditions rsc.org.
Table 2: Rate Constants for Oxidative Thermolysis of this compound
| Temperature (K) | Rate Constant (mol dm⁻³ s⁻¹) |
| 533 | 1.19 x 10⁻³ |
| 613 | 29.9 x 10⁻³ |
| Data adapted from rsc.org. |
The activation energy for this process has been determined to be 116 ± 6 kJ mol⁻¹ rsc.org. The data strongly support a surface-mediated mechanism rather than a purely homogeneous gas-phase reaction rsc.orgrsc.org.
The proposed rate-determining step involves the dissociative chemisorption of a this compound molecule at two adjacent surface oxygen sites. This leads to the formation of a surface trimethylstannyloxy (≡OSnMe₃) species and surface methoxide (B1231860) rsc.orgrsc.org. Subsequently, the predominant process is the stepwise electrophilic cleavage of the tin-carbon bonds within the surface trimethylstannyloxy species by surface hydroxyl groups, which generates methane rsc.orgrsc.org. Carbon dioxide is produced through the oxidation of the surface methoxide. This surface methoxide is rapidly oxidized via surface-coordinated formaldehyde to surface formate, which then converts to surface carbonate, ultimately decomposing to desorb carbon dioxide rsc.org. The addition of high-surface-area silica significantly promotes the demethylation reactions, attributed to a higher abundance of surface protonic hydroxyl groups rsc.org.
Mercury- and Cadmium-Photosensitized Decomposition Studies
The photosensitized decomposition of this compound (TMT) has been studied using both mercury (6³P₁) and cadmium (5³P₁) as sensitizers oup.comsmolecule.com.
Mercury (6³P₁)-Photosensitized Decomposition: Studies conducted at 120 °C and 250 °C, and pressures ranging from 10 to 20000 Pa, identified ethane, methane, and hydrogen as the gaseous products oup.comsmolecule.com. The yields of these products increased linearly with reaction time and light intensity oup.comsmolecule.com. The primary reactions are concluded to involve Sn-C bond cleavage oup.comsmolecule.com. At TMT pressures above 200 Pa at 120 °C, the quantum yields of these products were independent of pressure oup.com. At 250 °C, the quantum yield of ethane remained independent of TMT pressure, while that of methane increased with increasing pressure oup.com. This indicates that the molecular formation of methane, relative to methyl radical formation, increases with temperature oup.com.
Cadmium (5³P₁)-Photosensitized Decomposition: Investigations at 280 °C revealed the same products as the mercury-photosensitized decomposition, although the yield of hydrogen was notably very small oup.comsmolecule.com. The pressure dependence of ethane and methane yields in the cadmium-photosensitized decomposition was observed to be very similar to that in the mercury-photosensitized decomposition at 250 °C oup.com.
In both mercury- and cadmium-photosensitized reactions, the primary processes involve the cleavage of an Sn-C bond, leading to the formation of methyl radicals (CH₃•) and the molecular formation of methane oup.com. This mechanism contrasts with the mercury-photosensitized decomposition of other Group 14 tetramethyl compounds, such as neopentane, tetramethylsilane, and tetramethylgermane, where the primary process is typically C-H bond cleavage oup.com.
Reactions with Other Organometallic Compounds and Main Group Elements
This compound participates in various reactions with other organometallic compounds and main group elements, primarily acting as a methylating agent or a precursor for other organotin species.
One significant application is its role as a precursor to trimethyltin chloride ((CH₃)₃SnCl), which is itself a precursor to other organotin compounds wikipedia.org. This conversion can be achieved through the Kocheshkov redistribution reaction, where this compound reacts with tin tetrachloride (SnCl₄) at temperatures between 100 °C and 200 °C to yield trimethyltin chloride wikipedia.org:
SnCl₄ + 3 (CH₃)₄Sn → 4 (CH₃)₃SnCl wikipedia.org
Another route to trimethyltin chloride from this compound involves its reaction with mercury(II) chloride (HgCl₂) wikipedia.org:
4 HgCl₂ + 4 (CH₃)₄Sn → 4 (CH₃)₃SnCl + 4 CH₃HgCl wikipedia.org
This compound is also utilized in transition-metal mediated reactions, serving as a methylating agent. For instance, it facilitates the conversion of acid chlorides to methyl ketones and aryl halides to aryl methyl ketones wikipedia.orgacs.org. Furthermore, this compound has been shown to react with technetium heptoxide (Tc₂O₇) to produce colorless methyltrioxotechnetium (MeTcO₃) acs.org. Its interactions with silicon-based materials, such as in Lewis acid-catalyzed photoaddition reactions with benzyltrimethylsilane (B1265640) via photoinduced electron transfer, highlight its reactivity with other organometallic compounds.
Applications of Tetramethyltin in Advanced Materials and Catalysis Research
Tetramethyltin as a Precursor in Advanced Materials Science
This compound is extensively utilized as a precursor in the synthesis of diverse advanced materials, ranging from thin films to novel semiconducting and nanoscale compounds. americanelements.comresearchgate.net
Fabrication of Tin-Containing Thin Films via Chemical Vapor Deposition (CVD) and Plasma-Enhanced Techniques
This compound is a primary precursor for the deposition of tin oxide thin films through techniques such as Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD). americanelements.comgelest.comgoogle.comnrel.govacs.org PECVD, specifically, allows for the production of electrically conducting tin films at ambient temperatures when TMT is mixed with oxygen. acs.org The characteristics of these films, including their chemical composition, electrical conductivity, and surface morphology, are highly influenced by deposition parameters such as the partial pressures of the monomer gases (TMT and O₂), the total reactor pressure, and the applied radio frequency (RF) power. acs.org For instance, increasing the ratio of oxygen to TMT and boosting the power input can lead to a substantial increase in film conductivity, achieving values as high as 1 × 10⁴ S/cm. acs.org
Furthermore, exposing substrates to this compound in conjunction with an O⁺ ion beam can result in the formation of films composed of either metallic tin or tin dioxide. researchgate.net Tin oxide films grown using TMT as a precursor may exhibit a mixed phase of SnO and SnO₂ at lower deposition temperatures, with the morphology being significantly affected by both the precursor type and the deposition temperature. nrel.govunt.edu The structural integrity and impurity content within these layers are critical factors that dictate their electrical and optical properties. nrel.govunt.edu
Mechanism of Film Growth and Compositional Control in Pulsed Plasma Polymerization
Pulsed plasma polymerization of this compound offers a precise method for controlling the nanoscale composition of the deposited film chemistry. acs.orgscilit.comgoogle.comresearchgate.netscilit.com A key factor in this process is the time scale of the plasma on- and off-times, which plays a critical role in determining the film's composition. researchgate.net Utilizing shorter plasma on-times can yield film chemistries and surface morphologies that differ significantly from those obtained with longer on-times. researchgate.net Systematic reductions in the RF duty cycle during film formation lead to progressive increases in the relative tin content of the plasma-deposited films. acs.orgresearchgate.net This precise control highlights the utility of the variable duty cycle technique as an effective strategy for achieving enhanced nanoscale film chemistry control in the synthesis of organometallic composite films. acs.org
Structural Elucidation of Sn-Containing Composite Films
The microstructure of films produced through the pulsed plasma polymerization of this compound often reveals spherical tin particles, typically ranging from 20 to 30 nm in diameter, with a notably uniform size independent of the duty cycle during deposition. acs.org As the metal content in these films increases, which correlates with a decrease in the duty cycle, these nanosized particles tend to aggregate into progressively larger clusters. acs.org
Various analytical techniques are employed to characterize these films and elucidate their structural properties. X-ray photoelectron spectroscopy (XPS), Fourier Transform Infrared Spectroscopy (FTIR), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are routinely used to document variations in tin content and morphology. acs.org X-ray diffraction (XRD) has confirmed that films deposited using TMT in conjunction with O⁺ ion beams can be composed of tin dioxide. researchgate.net Electrically conductive films synthesized via PECVD of TMT and oxygen show distinct changes in atomic bonding and surface morphologies, as observed through XPS and Scanning Electron Microscopy (SEM). acs.org An increase in film conductivity is often linked to the formation of Sn-Sn bonded moieties and the enhanced agglomeration of initially formed nanoparticles. acs.org Furthermore, XRD analysis of films deposited using Sn⁺ ion beams derived from TMT decomposition has revealed the presence of metallic Sn, with grain sizes estimated to be around 60 nm. nih.gov
Table 1: Properties of this compound-Derived Films
| Film Type / Property | Value | Conditions / Notes | Source |
| Tin Particle Diameter (pulsed plasma) | 20-30 nm | Independent of duty cycle | acs.org |
| Sn-containing film surface morphology | 100 nm round particles | 10 ms (B15284909) on-time / 330 ms off-time pulsed plasma polymerization | researchgate.net |
| Sn-containing film surface morphology | 40 nm round particles | 10 ms on-time / 510 ms off-time pulsed plasma polymerization | researchgate.net |
| Sn-containing film surface morphology | Tight smooth surface | 1 ms on-time / 321 ms off-time pulsed plasma polymerization | researchgate.net |
| Tin oxide film conductivity (PECVD) | Up to 1 × 10⁴ S/cm | Higher O₂/TMT ratio, increased RF power | acs.org |
| Tin oxide film conductivity (plasma-assisted CVD) | 10⁻² to 10² Ω⁻¹ cm⁻¹ | Triode system, low pressure (15 Pa), low temperature (25–100 °C) | capes.gov.br |
| Tin oxide film deposition rate | 30 nm/min | Plasma-assisted CVD | capes.gov.br |
| Tin oxide film transmittance (visible) | 95% (initial), 89% ± 2% (after treatment) | Plasma-assisted CVD | capes.gov.br |
| Tin oxide film grain size | 95 nm (initial), 43 nm (after treatment) | Plasma-assisted CVD | capes.gov.br |
| ITO film electron mobility | 48.8 cm² V⁻¹ s⁻¹ | Low Sn doping level, MOCVD with TDMASn precursor | researchgate.net |
| ITO film carrier concentration | 8.9 × 10²⁰ cm⁻³ | Higher Sn doping level, MOCVD with TDMASn precursor | researchgate.net |
| ITO film resistivity | 3 × 10⁻⁴ Ω cm | Higher Sn doping level, MOCVD with TDMASn precursor | researchgate.net |
| ITO film transmittance (550 nm) | 97.8% | MOCVD with TDMASn precursor | researchgate.net |
| ITO film transmittance (365 nm) | 99.1% | MOCVD with TDMASn precursor | researchgate.net |
| ITO film transmittance (320 nm) | 82.3% | MOCVD with TDMASn precursor | researchgate.net |
Synthesis of Novel Semiconducting and Perovskite Materials Utilizing this compound Precursors (e.g., Cesium Tin Iodide)
This compound has been successfully employed in the synthesis of cesium tin iodide (CsSnI₃), a promising semiconducting perovskite material recognized for its potential in high-efficiency photovoltaic solar cells. americanelements.comamericanelements.com Beyond perovskites, TMT also plays a role in controlling the surface chemistry of germanium (Ge) nanowires. When added to a standard hydride synthesis environment (e.g., GeH₄/H₂), TMT acts as a "molecular resist," inhibiting radial deposition during the vapor-liquid-solid (VLS) growth process. aip.org This capability enables in-situ diameter adjustment and the fabrication of complex diameter-modulated superstructures. aip.org The relatively weak Sn-C bond in TMT suggests that its initial decomposition products, tin and methyl radicals, can prevent the decomposition of GeH₄ on the nanowire sidewall. aip.org Additionally, TMT, or its derivative tetrakis(dimethylamino)tin (B92812) (TDMASn), serves as a tin precursor in metal-organic chemical vapor deposition (MOCVD) for the growth of tin-doped indium oxide (ITO) films, which exhibit polycrystalline structures and desirable optical and electrical properties. researchgate.net
Nanoscale Compounds and Materials Synthesis from this compound
This compound is a valuable compound for the synthesis of various nanoscale compounds and novel materials, including nanostructured SnTe. researchgate.net In pulsed plasma polymerization, TMT can lead to the formation of uniform spherical tin particles, typically 20-30 nm in diameter. acs.org These nanoparticles then aggregate into larger clusters as the metal content in the film increases. acs.org The ability to precisely control the aggregation of these nanosized particles through plasma parameters offers a pathway for improved nanoscale control over film chemistry. acs.org
Role of this compound in Catalytic Processes
This compound functions as a versatile reagent and catalyst in a variety of chemical transformations, particularly in transition-metal mediated organic synthesis. wikipedia.orgsmolecule.comnih.govsigmaaldrich.com It is known to facilitate the conversion of acid chlorides into methyl ketones. wikipedia.orgsmolecule.comnih.govsigmaaldrich.com Similarly, it promotes the transformation of aryl halides into aryl methyl ketones. wikipedia.orgsmolecule.comnih.gov In specific catalytic systems, this compound, when combined with tungsten hexachloride (WCl₆), acts as a catalyst for olefin metathesis reactions. gelest.com Organotin compounds, including this compound, are recognized for their significant catalytic activity in reactions involving organic polyisocyanates and polyesters, playing a crucial role in the formation of polyurethanes. google.comgelest.com Tin compounds possessing direct carbon-to-tin bonds are particularly noted for their outstanding catalytic efficacy in these processes. google.com Furthermore, this compound can serve as a Lewis acid catalyst, enhancing the redox reactivity of photoexcited states of certain aromatic carbonyls through photoinduced electron transfer processes. researchgate.net
Homogeneous and Heterogeneous Catalysis Initiated or Promoted by this compound
This compound plays a significant role in both homogeneous and heterogeneous catalytic systems, often acting as a promoter or a key component in the activation of metal-based catalysts.
Olefin Metathesis Catalysis with Tungsten and Molybdenum Oxide Systems
In olefin metathesis, a reaction involving the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds, this compound has been shown to enhance catalyst activity, particularly with tungsten and molybdenum oxide systems lscollege.ac.inresearchgate.netwikipedia.org.
Early research demonstrated the use of this compound in conjunction with tungsten(VI) oxytetrachloride for the metathesis of cyclopentene (B43876) and 2-pentene (B8815676) lscollege.ac.in. This led to a statistical distribution of products, including C9, C10, and C11 hydrocarbons in a 1:2:1 ratio, regardless of conversion lscollege.ac.in. Similarly, the reaction of 2-butene (B3427860) with tungsten hexachloride and this compound can form propylene (B89431) lscollege.ac.in.
For molybdenum oxide-based catalysts, the addition of this compound has been observed to significantly increase catalytic activity in propene metathesis. Studies on MoO₃/Al₂O₃ catalytic systems treated with this compound (SnMe₄) revealed an approximately 20-fold enhancement in activity at 303 K, with an optimal Sn:Mo molar ratio of about 1:20 researchgate.net. The activation temperature also influenced catalyst activity, with higher temperatures leading to a decrease researchgate.net. Furthermore, metathesis-inactive fully oxidized MoO₃/TiO₂ can be rendered active by treatment with this compound, indicating its role in generating chain-carrying carbene species researchgate.net.
| Catalyst System | Substrate | Effect of this compound | Key Findings | Reference |
| WOCl₄ + (CH₃)₄Sn | Cyclopentene, 2-Pentene | Promotes metathesis | Statistical product distribution (C9, C10, C11 in 1:2:1 ratio) | lscollege.ac.in |
| WCl₆ + (CH₃)₄Sn | 2-Butene | Facilitates propylene formation | Carbene formation via alpha-hydride elimination | lscollege.ac.in |
| MoO₃/Al₂O₃ + (CH₃)₄Sn | Propene | Enhances activity by ~20 times | Optimal Sn:Mo ratio 1:20; activity decreases with higher activation temperature | researchgate.net |
| MoO₃/TiO₂ + (CH₃)₄Sn | Isobutene, Alk-1-enes | Activates inactive catalyst | Generates chain-carrying CH₂ species | researchgate.net |
Lewis Acid Catalysis and Photoinduced Electron Transfer Processes
This compound has been investigated in the context of Lewis acid catalysis and photoinduced electron transfer (PET) processes. Lewis acids, which act as electron pair acceptors, can increase the reactivity of a substrate wikipedia.org. In certain photoaddition reactions, this compound participates in Lewis acid-catalyzed photoinduced electron transfer capes.gov.br. For instance, in the photoaddition of benzyltrimethylsilane (B1265640) and this compound to aromatic carbonyl compounds, Lewis acids like Mg(ClO₄)₂ and Sc(OTf)₃ (where OTf = triflate) can alter the excited states of the carbonyl compounds capes.gov.br. This change from an n,π* triplet to a lower energy π,π* singlet excited state, coupled with a significant positive shift in one-electron reduction potentials, leads to a remarkable increase in the redox reactivity of the Lewis acid-carbonyl complexes capes.gov.br. This enhanced reactivity ultimately facilitates efficient carbon-carbon bond formation via photoinduced electron transfer capes.gov.br.
Supramolecular Catalysis Involving this compound in Carbon-Carbon Coupling Reactions
This compound is involved in supramolecular catalysis, particularly in carbon-carbon coupling reactions, where the local microenvironment provided by a supramolecular host can significantly influence reactivity sci-hub.senih.govacs.orgresearchgate.netacs.org. A notable example is the dual supramolecular and platinum-catalyzed C(sp³)-C(sp³) coupling between methyl iodide and this compound to produce ethane (B1197151) sci-hub.senih.govacs.orgresearchgate.netacs.org. This cooperative action of both a platinum catalyst and a supramolecular catalyst, such as the [Ga₄L₆]¹²⁻ metallocage (where L = N,N-bis(2,3-dihydroxybenzoyl)-1,5-diaminonaphthalene), is crucial for efficient turnover sci-hub.seresearchgate.netacs.org. The supramolecular catalyst can dramatically accelerate the C-C reductive elimination from high-valent platinum(IV) metal alkyl complexes sci-hub.se. The reaction mechanism involves an interplay between cis-trans isomerism and the supramolecular catalyst within a Pt(II)/Pt(IV) cycle, alongside several off-cycle reactions sci-hub.senih.gov. The addition of fluoride (B91410) is often required due to the strong encapsulation of the trimethyltin (B158744) iodide byproduct sci-hub.se.
Organotin-PTA Complexes as Recyclable Catalysts for Organic Transformations (e.g., Cyanosilylation)
Organotin-PTA (1,3,5-triaza-7-phosphaadamantane) complexes have emerged as recyclable catalysts for various organic transformations, including cyanosilylation reactions researchgate.netuc.ptx-mol.netcnr.ituc.ptunl.pt. New organotin compounds with the general formula [(PTA-CH₂-C₆H₄-p-COO)SnR₃]Br, where R can be methyl (Me) as in complex 3, have been synthesized and characterized researchgate.netuc.pt. These complexes, when supported on activated carbon (AC) or multi-walled carbon nanotubes (CNT), act as heterogeneous catalysts researchgate.netuc.pt.
For instance, complex 3 supported on activated carbon (3-AC) has demonstrated high activity and recyclability in the solvent-free cyanosilylation of aromatic and aliphatic aldehydes researchgate.netuc.pt. With a low catalyst loading of 0.1 mol%, quantitative conversion of several substrates was achieved within just 5 minutes at 50 °C under microwave irradiation researchgate.netuc.pt. Multinuclear NMR analysis suggests a mechanism involving a double activation process, where the nucleophilic phosphorus of the PTA derivative acts as a Lewis base and the Sn(IV) metal center functions as a Lewis acid researchgate.netuc.pt. Catalysts based on AC supports generally show higher activity than those on CNT, which is attributed to the distinct characteristics of AC, such as its microporosity and rich surface chemistry unl.pt.
| Catalyst System | Reaction Type | Substrate | Conditions | Conversion/Yield | Time | Reference |
| 3-AC (Organotin-PTA complex on activated carbon) | Cyanosilylation | Aromatic and aliphatic aldehydes | 0.1 mol% catalyst, 50 °C, microwave irradiation, solvent-free | Quantitative | 5 min | researchgate.netuc.pt |
Advanced Spectroscopic and Computational Investigations of Tetramethyltin
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for elucidating the structure and dynamics of molecules across different states of aggregation rsc.org. Tetramethyltin has been a key subject in such investigations, particularly in its liquid and gaseous states at 300 K researchgate.net. Its highly symmetrical Td point group structure, featuring four equivalent methyl groups tetrahedrally bonded to the central tin atom, makes it an ideal system for detailed NMR analysis researchgate.net.
Gas-Phase NMR for Absolute Nuclear Magnetic Shieldings and Spin-Spin Coupling Constants
Gas-phase NMR studies of this compound have been instrumental in determining fundamental NMR parameters in the absence of significant intermolecular interactions researchgate.netresearchgate.net. By introducing small quantities of TMT into buffer gases such as carbon dioxide (CO₂) and nitrous oxide (N₂O), researchers were able to extrapolate experimental chemical shifts to the zero-density limit researchgate.netifj.edu.pl. This extrapolation allowed for the precise determination of absolute nuclear magnetic shieldings (σ₀) for hydrogen (¹H), carbon (¹³C), and tin (¹¹⁷Sn/¹¹⁹Sn) nuclei in an isolated TMT molecule at 300 K researchgate.netifj.edu.plresearchgate.net. These highly accurate experimental values serve as critical benchmarks for validating quantum chemical calculations of nuclear magnetic shieldings researchgate.netresearchgate.net.
The absolute shielding values obtained for an isolated this compound molecule at 300 K are summarized in Table 1 ifj.edu.pl:
Table 1: Absolute Nuclear Magnetic Shieldings (σ₀) for Isolated this compound at 300 K
| Nucleus | Absolute Shielding (σ₀) (ppm) |
| ¹H | 30.70 |
| ¹³C | 198.76 |
| ¹¹⁹Sn | 2172 |
Note: An experimental absolute shielding of 2172 ± 200 ppm has also been reported for ¹¹⁹Sn rsc.orgrespectprogram.org.
Beyond chemical shifts, indirect spin-spin coupling constants (J-couplings) were also extracted from the experimental spectra researchgate.netresearchgate.net. These J-couplings are known to be density-dependent in the gas phase, necessitating extrapolation to the zero-density limit to derive J₀ coupling constants that are free from intermolecular influences, providing reliable experimental standards for theoretical comparisons researchgate.net.
Intermolecular Effects on NMR Parameters in Condensed Phases
Intermolecular effects play a substantial role in influencing NMR parameters, not only within the gaseous state but also during the transition from gas to liquid phases researchgate.net. Studies on this compound have revealed distinct gas-to-liquid shifts in NMR parameters. For proton (¹H) and carbon (¹³C) nuclei, these shifts are negative, indicating a deshielding effect upon condensation. Conversely, for tin nuclei (¹¹⁷Sn and ¹¹⁹Sn), the gas-to-liquid shifts are positive, signifying a shielding effect researchgate.net.
Furthermore, investigations into intermolecular interactions between TMT and buffer gases (CO₂ and N₂O) in the gas phase have been quantified using the second virial parameter (σ₁) ifj.edu.pl. These interactions typically result in negative shifts for ¹H and ¹³C, but, notably, produce positive shifts for ¹¹⁷Sn and ¹¹⁹Sn nuclei, indicating a unique response of the heavy tin nucleus to collision partners ifj.edu.pl.
Relativistic Effects in Tin NMR Spectroscopy
For molecules containing heavy elements like tin, relativistic effects are indispensable for accurately calculating NMR parameters, including nuclear magnetic shielding and indirect spin-spin coupling tensors rsc.orgrsc.org. These effects are fundamentally defined as the disparity between computational results obtained with a finite speed of light (relativistic calculations) and those derived assuming an infinite speed of light (non-relativistic calculations) rsc.org.
For the ¹¹⁹Sn nucleus in particular, relativistic effects, especially spin-orbit (SO) coupling, are considered significant in determining its magnetic shielding rsc.org. Initial non-relativistic Density Functional Theory (DFT) calculations for ¹¹⁹Sn shielding in TMT yielded a value of 2523 ppm. The inclusion of scalar relativistic effects, for instance, using the BP86 functional and the Zero Order Regular Approximation (ZORA), improved this to 2283 ppm rsc.org. However, more advanced relativistic treatments, such as those employing a full spin-orbit ZORA Hamiltonian, resulted in 2749 ppm, and four-component DFT calculations yielded 3199 ppm, highlighting the complexity and ongoing refinement in theoretical predictions compared to experimental data respectprogram.org.
A critical finding is that the non-relativistically valid relationship between spin-rotation constants and magnetic shieldings breaks down for heavy atoms. This breakdown can introduce substantial errors, approximately 1000 ppm, in the calculated absolute shielding constants for ¹¹⁹Sn respectprogram.org. The incorporation of relativistic effects at the spin-orbit level is crucial for eliminating systematic discrepancies in computed magnetic-shielding parameters across tin sites with varying stereochemistries, thereby bringing theoretical NMR shielding parameters into closer agreement with experimentally determined chemical shift principal values rsc.orgresearchgate.net.
Inelastic Neutron Scattering (INS) for Tunnelling Frequencies and Torsional Excitations
Inelastic Neutron Scattering (INS), often complemented by NMR techniques, has been employed to investigate the quantum mechanical phenomena of tunnelling frequencies, torsional excitations, and spin-lattice relaxation times in this compound across a range of temperatures researchgate.netresearchgate.net. These studies reveal that the molecular and crystal structure of TMT gives rise to two distinct types of non-equivalent methyl groups, present in a 3:1 ratio researchgate.netresearchgate.net.
Detailed findings from INS and NMR experiments on the methyl group dynamics in this compound are presented in Table 2:
Table 2: Methyl Group Dynamics in this compound from INS and NMR Studies
| Methyl Group Type | Ratio | Tunnel Splitting (µeV) | Torsional Excitation (meV) | Activation Energy (kJ/mol) |
| CH₃(1) | 3 | 13.3 | 13.2 | 1.9 |
| CH₃(2) | 1 | 1.72 | 17.7 | 3.4 |
Note: CH₃(1) represents the more frequent methyl groups, and CH₃(2) represents the less frequent ones researchgate.netresearchgate.net.
These measurements provide direct evidence of tunnelling frequencies, observed as inelastic peaks in INS spectra arxiv.org. The data derived from these experiments have further allowed for the derivation of rotational potentials within the this compound molecule researchgate.net.
Vibrational Spectroscopy and Other Spectroscopic Probes
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, offers valuable insights into the molecular vibrations and functional groups within a compound, making it a powerful tool for reaction monitoring and product speciation.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring and Product Speciation
Fourier-Transform Infrared (FT-IR) spectroscopy has been utilized to study the kinetics of the oxidative thermolysis of this compound rsc.org. Investigations conducted in the temperature range of 533–613 K revealed specific gaseous reaction products. Even when a large molar excess of oxygen was present (molar ratio of Me₄Sn : O₂ ≈ 1:9), the primary gaseous products observed were methane (B114726) (CH₄) and carbon dioxide (CO₂) rsc.org. Additionally, small, transient amounts of methanol (B129727) (CH₃OH) and formaldehyde (B43269) (CH₂O) were detected in the gas phase rsc.org. The disappearance of this compound during this process was found to follow zero-order kinetics rsc.org.
FT-IR spectroscopy is broadly applied in chemical characterization and for monitoring chemical reactions, providing confirmation of chemical composition and the extent of functionalization in various materials researchgate.netescholarship.orgresearchgate.net.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. For this compound, XPS investigations primarily focus on the tin (Sn) and carbon (C) core levels to determine their respective binding energies, which are indicative of their chemical environment and oxidation states.
The ability of XPS to differentiate between various tin oxidation states makes it a valuable tool for understanding the chemical transformations of this compound in different environments and its role in material synthesis.
Table 1: Representative XPS Binding Energies for Tin Oxidation States
| Oxidation State | Sn 3d₅/₂ Binding Energy (eV) | Reference Compound/Context |
| Sn⁰ | 485.0 | Metallic Tin infn.itscispace.com |
| Sn²⁺ | 485.9 | Tin(II) Oxide (SnO) infn.itscispace.com |
| Sn⁴⁺ | 486.6 | Tin(IV) Oxide (SnO₂) infn.itscispace.com |
Mass Spectrometry for Fragment Ion Identification and Thermochemistry
Mass spectrometry is a powerful analytical technique used to identify fragment ions and determine thermochemical properties, such as bond dissociation energies, for chemical compounds like this compound. When this compound is introduced into an ion source, it undergoes decomposition, producing characteristic fragment ions.
Studies using low-energy mass-selected ion beam machines have identified dominant fragment ions produced from the decomposition of this compound as H⁺, CH₂⁺, and Sn⁺ dntb.gov.uaplos.orgresearchgate.netnih.gov. The mass spectrum of selected ions originating from this compound decomposition typically shows a single prominent peak at a mass number corresponding to ¹²⁰Sn⁺ ions, indicating the presence of tin ions dntb.gov.uaplos.org.
The dissociative photoionization of this compound (Me₄Sn) has been investigated using techniques such as threshold photoelectron-photoion coincidence (TPEPICO) spectroscopy. These studies allow for the measurement of 0 K dissociation onsets by monitoring mass spectra as a function of ion internal energy acs.org. For the this compound ion (Sn(CH₃)₄⁺), rapid dissociation occurs via methyl loss, following the pathway: Sn(CH₃)₄⁺ → Sn(CH₃)₃⁺ + CH₃ → Sn(CH₃)₂⁺ + 2CH₃ researchgate.netrsc.org. The 0 K onset for methyl loss from Sn(CH₃)₄⁺ has been determined to be 9.382 ± 0.020 eV acs.org.
Mass spectrometry also contributes to thermochemical data by providing appearance energies for fragment ions, which can be used to derive bond dissociation enthalpies (BDEs). For instance, the BDE of the Sn-Me bond in this compound, BDE(Me₃Sn-Me), has been reported as 284.1 ± 9.9 kJ·mol⁻¹ at 298.15 K acs.org. This value is derived from the standard gas-phase heats of formation of the neutral molecule and the resulting radical and ion species acs.orgustc.edu.cn.
Table 2: Fragment Ions and Thermochemical Data for this compound
| Property/Ion Species | Value | Notes | Source |
| Dominant Fragment Ions | H⁺, CH₂⁺, Sn⁺ | Identified upon decomposition | dntb.gov.uaplos.org |
| ¹²⁰Sn⁺ | Observed at m/z 120 u | Suggests presence of ¹²⁰Sn⁺ ions | dntb.gov.uaplos.org |
| Dissociation Pathway | Sn(CH₃)₄⁺ → Sn(CH₃)₃⁺ + CH₃ | Primary methyl loss pathway | researchgate.netrsc.org |
| 0 K Onset for Methyl Loss | 9.382 ± 0.020 eV | From Sn(CH₃)₄⁺ acs.org | acs.org |
| BDE(Me₃Sn-Me) | 284.1 ± 9.9 kJ·mol⁻¹ (at 298.15 K) | Bond dissociation enthalpy for Sn-C bond | acs.org |
Computational Chemistry Approaches
Computational chemistry plays a pivotal role in complementing experimental investigations of this compound, providing a deeper understanding of its molecular and electronic structure, as well as predicting various spectroscopic properties and energetic characteristics. These theoretical methods allow for the exploration of properties that are challenging to measure experimentally or provide insights at a level of detail not accessible through empirical means.
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that investigates the electronic structure of many-body systems. For this compound, DFT calculations are extensively employed to determine its equilibrium geometry, electronic structure, and bonding characteristics. These calculations can accurately predict bond lengths, bond angles, and vibrational frequencies, which are crucial for understanding the molecule's stability and reactivity beilstein-journals.orgnanobioletters.com.
DFT methods, such as B3LYP, are often used with appropriate basis sets (e.g., 6-311+G(d,p) for C and H, and effective core potentials for Sn) to optimize the ground-state geometries of neutral and ionic species of this compound acs.org. The tetrahedral (T_d) symmetry of the neutral this compound molecule is consistently reproduced by DFT calculations acs.org.
Prediction of Spectroscopic Properties (e.g., Nuclear Magnetic Shielding, Hyperfine Couplings)
DFT calculations are highly valuable for predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (related to nuclear magnetic shielding) and Electron Paramagnetic Resonance (EPR) hyperfine couplings. These predictions can be directly compared with experimental data to validate computational models and aid in spectral assignment rsc.orgresearchgate.netacs.orgmst.edu.
For this compound, DFT has been used to predict the isotropic shielding of the tin nucleus, providing theoretical values for ¹¹⁹Sn NMR chemical shifts nanobioletters.comresearchgate.net. These calculations consider various factors such as geometry variations, different functionals, and basis sets researchgate.net. Experimental ¹H and ¹³C J-couplings in the methyl groups of this compound, obtained from gas-phase NMR spectroscopy, have been successfully reproduced by DFT calculations using methods like B3LYP coupled with the Gauge-Including Atomic Orbital (GIAO) formalism rsc.org. The absolute nuclear magnetic shielding for ¹¹⁹Sn in this compound has been calculated to be 3814.96 ± 79.12 ppm, which is crucial for establishing reference values researchgate.net.
In cases where this compound forms a cation (Sn(CH₃)₄⁺), DFT calculations can confirm proposed structures, such as the C₃ᵥ charge transfer structure, by comparing calculated spin densities with experimental hyperfine couplings obtained from EPR data researchgate.net. DFT methods, including those incorporating relativistic effects like the zeroth-order regular approximation (ZORA), are used to compute hyperfine tensors and paramagnetic NMR shifts, especially for systems involving heavy elements like tin researchgate.netacs.org.
Analysis of Bond Lengths, Angles, and Vibrational Frequencies
DFT calculations provide precise structural parameters for this compound, including Sn-C bond lengths, C-Sn-C bond angles, and vibrational frequencies. These calculated values are often in excellent agreement with experimental data obtained from techniques like gas-phase electron diffraction and infrared (IR) spectroscopy beilstein-journals.orgrsc.orgresearchgate.net.
For instance, DFT calculations predict the Sn-C bond length in this compound to be around 2.147 Å and the C-H bond length at approximately 1.093 Å acs.org. These values align closely with experimental findings. The tetrahedral symmetry of Sn(CH₃)₄ implies C-Sn-C bond angles close to the ideal 109.5°. DFT also allows for the calculation of vibrational wavenumbers, which can be compared to experimental IR and Raman spectra for detailed assignment of normal modes of vibration researchgate.net. The quality of predicted vibrational spectra can vary with the functional and basis set used, with B3LYP generally yielding superior agreement with experimental data compared to LSDA or BLYP researchgate.net.
Table 3: Representative DFT-Calculated Structural Parameters for this compound
| Parameter | Calculated Value (DFT) | Experimental Value (if available) | Source |
| Sn-C Bond Length | ~2.147 Å | ~2.1436 Å (electron diffraction) | acs.orgresearchgate.net |
| C-H Bond Length | ~1.093 Å | - | acs.org |
| C-Sn-C Bond Angle | ~109.5° | ~109.5° (tetrahedral) | acs.org |
| ¹¹⁹Sn Absolute Shielding | 3814.96 ± 79.12 ppm | - | researchgate.net |
Ab Initio Calculations (SCF, MP2, MP4) for Energetic and Structural Characterization
Ab initio computational methods, such as Self-Consistent Field (SCF), Møller-Plesset perturbation theory (MP2), and Møller-Plesset perturbation theory (MP4), offer higher levels of theoretical rigor compared to some DFT methods, particularly for energetic and structural characterization. These methods are based on first principles, without empirical parameters, and are crucial for obtaining highly accurate results, especially for smaller molecules or for benchmarking DFT calculations uoa.grsmu.eduresearchgate.net.
All-electron ab initio calculations on this compound (Sn(CH₃)₄) have been performed at the SCF, MP2, and MP4 levels of theory. These calculations provide valuable insights into the equilibrium geometries and energetic properties. For instance, at the MP4 correlation level, the Sn-C bond distance in this compound is predicted to be 2.144 Å, which is in excellent agreement with experimental data researchgate.netuoa.gr. This demonstrates the high accuracy achievable with these methods.
Ab initio calculations can also indicate that useful results, particularly for structural parameters, can sometimes be obtained even at the SCF level, possibly due to a cancellation of relativistic and correlation effects, provided a good quality basis set for the metal is used uoa.gr. These methods are also employed to determine force constants and vibrational frequencies, which can be derived from analytical first and second derivatives of the energy uoa.grresearchgate.net. While MP2 and MP4 provide more accurate descriptions of correlation effects, SCF calculations can offer a reasonable starting point for structural analysis uoa.gr. The application of these higher-level ab initio methods is crucial for establishing reliable theoretical benchmarks for this compound's fundamental properties.
Table 4: Ab Initio Calculated Structural Parameters for this compound
| Parameter | Calculation Level | Calculated Value (Å) | Experimental Value (Å) | Source |
| Sn-C Bond Distance | MP4 | 2.144 | 2.1436 | researchgate.netuoa.gr |
| Sn-C Bond Distance | SCF | (useful results) | - | uoa.gr |
Thermochemical Studies of this compound and its Dissociation Products
Thermochemical studies of this compound (TMT) and its dissociation products provide critical insights into its stability and reactivity. These investigations often involve determining heats of formation and bond dissociation energies (BDEs) of TMT and its various fragments.
Heats of Formation: The standard gas-phase heats of formation (ΔfH°m) for this compound and several of its related tin-containing species have been experimentally determined and updated. For instance, the liquid-phase heat of formation of Me₄Sn was reported as -52.3 ± 1.9 kJ·mol⁻¹, which, when corrected with a more recent SnO₂(s) heat of formation, adjusts to -49.2 ± 1.9 kJ·mol⁻¹ acs.org.
Table 1 presents the 298.15 K gas-phase standard heats of formation for this compound and its dissociation products:
| Species | ΔfH°m (kJ·mol⁻¹) at 298.15 K (gas-phase) | Citation |
| Me₄Sn | -49.2 ± 1.9 (liquid-phase, corrected) | acs.org |
| Me₃Sn⁺ | 746.3 ± 2.9 | acs.orgresearchgate.net |
| Me₅Sn₂⁺ | 705.1 ± 7.5 | acs.orgresearchgate.net |
| Me₃Sn• | 116.6 ± 9.7 | acs.orgresearchgate.net |
| Me₂Sn | 123.0 ± 16.5 | acs.orgresearchgate.net |
| MeSn⁺ | 877.8 ± 16.4 | acs.orgresearchgate.net |
Bond Dissociation Enthalpies (BDEs): Bond dissociation enthalpies are crucial for understanding the strength of chemical bonds within TMT. The BDE for the Me₃Sn−Me bond has been reported as 284.1 ± 9.9 kJ·mol⁻¹ at 298.15 K acs.org. Another reported Sn-Me bond dissociation energy is 227 kJ/mol gelest.com. The mean bond dissociation energy in this compound is approximately 55 kcal·mol⁻¹ (equivalent to 230 kJ·mol⁻¹) cdnsciencepub.comuoa.gr. For comparison, the C–Sn bond in this compound is 214 pm long with a dissociation energy of 71 kcal/mol (297 kJ/mol) wikipedia.org.
Dissociation Dynamics: The dissociative photoionization of this compound (Me₄Sn) has been investigated using techniques such as threshold photoelectron-photoion coincidence (TPEPICO) spectroscopy acs.orgresearchgate.net. It has been observed that the this compound ion (Me₄Sn⁺) dissociates rapidly via methyl loss acs.orgresearchgate.netresearchgate.net. The 0 K onset energy (E₀) for this initial methyl loss from Me₄Sn⁺ is measured at 9.382 ± 0.020 eV acs.orgresearchgate.net or 9.410 ± 0.020 eV researchgate.net. Further dissociation can occur with the sequential loss of a second methyl group, observed at approximately 3 eV higher energies than the first loss researchgate.net.
Pyrolysis studies of this compound in a toluene (B28343) carrier flow system, conducted at temperatures ranging from 803–941 K, have shown that the decomposition is first order and homogeneous cdnsciencepub.comcdnsciencepub.comresearchgate.net. Analysis of the products, which include methane, ethane (B1197151), ethylene (B1197577), and ethylbenzene (B125841), indicates that approximately four methyl radicals are released for each TMT molecule undergoing reaction cdnsciencepub.comcdnsciencepub.comresearchgate.net. The activation energy for this pyrolysis, which serves as a good approximation for the D[(CH₃)₃Sn—CH₃] bond dissociation energy, has been determined cdnsciencepub.comcdnsciencepub.comresearchgate.net.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling plays a vital role in understanding the intricate reaction mechanisms and elusive transition states involved in the chemistry of this compound. These computational approaches complement experimental studies by providing atomic-level insights into molecular structures, energetics, and reaction pathways.
Computational Approaches and Structural Insights: Density Functional Theory (DFT) and ab initio calculations have been employed to investigate the spectroscopic properties of this compound and its cation acs.orgacs.org. All-electron ab initio calculations, including SCF (Self-Consistent Field) and MP4 (fourth-order Møller-Plesset perturbation theory) levels of theory, have been used to study TMT uoa.gr. These calculations predict the Sn-C bond distance in TMT to be 2.144 Å at the MP4 correlation level, which shows excellent agreement with experimental values uoa.gr. The Sn-C bond potential has been described as "soft" around the equilibrium, meaning that small changes in bond length result in minimal energy changes uoa.gr.
Modeling of Dissociation and Reaction Pathways: Computational thermochemistry studies have been conducted on mono- and dinuclear tin alkyls, which are relevant to vapor deposition processes acs.orgacs.org. These studies help in understanding the energetics of various tin-containing species formed during decomposition.
The mean bond dissociation energies for TMT calculated using SCF and MP4 methods are 44.3 kcal·mol⁻¹ and 64.5 kcal·mol⁻¹, respectively uoa.gr. These calculated values are compared with the experimental mean dissociation energy of 52.0 kcal·mol⁻¹ uoa.gr.
The dissociation dynamics of the this compound ion (Sn(CH₃)₄⁺) have been explored computationally. Time-dependent DFT calculations suggest that a dissociative ͠B state exists near experimental measurements, implying that some ions dissociate directly from this repulsive state, leading to high kinetic energy products, while others convert to the ͠X state and dissociate statistically researchgate.net.
Environmental Behavior and Mechanistic Ecotoxicology of Tetramethyltin
Environmental Transformation and Degradation Pathways of Tetramethyltin
The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes that transform and degrade the compound. These pathways determine its persistence, mobility, and potential for toxicological impact in various environmental compartments. Degradation involves the cleavage of the tin-carbon bond and can occur through ultraviolet (UV) irradiation, as well as biological or chemical actions cdc.gov.
Photolytic degradation is a significant pathway for the breakdown of organotin compounds in the environment. Direct exposure to sunlight can induce the photolysis of this compound. In the presence of air, direct sunlight facilitates the slow degradation of this compound into inorganic tin salts gelest.com. The process involves the breaking of the tin-carbon bond through UV irradiation cdc.gov.
Studies on related methyltin compounds, such as trimethyltin (B158744) (TMT), dimethyltin (B1205294) (DMT), and monomethyltin (MMT), provide further insight into the potential mechanisms. The photodegradation rate of these compounds follows the sequence TMT < DMT < MMT. A key intermediary product identified during the photolysis of methyltins is methyloltin, suggesting a mechanism involving hydroxyl radicals. However, environmental factors like salinity and the presence of humic acids can strongly influence the degradation rate, with trimethyltin showing almost no degradation in solutions containing NaCl and humic acid.
Chemical cleavage of the tin-carbon bond is a potential degradation route for organotins. However, under typical environmental conditions, hydrolysis is not considered a significant environmental fate process for the cleavage of the tin-carbon bond in organotin compounds cdc.gov. While organotin halides can undergo hydrolysis to form oxides and hydroxides, the tetraorgano derivatives like this compound are generally more stable wikipedia.org.
This compound can undergo redistribution reactions, for instance, with tin tetrachloride (SnCl₄) at elevated temperatures (100°C to 200°C) to form trimethyltin chloride ((CH₃)₃SnCl) wikipedia.org. This type of reaction is primarily relevant to industrial synthesis and chemical processes rather than as a widespread environmental degradation pathway wikipedia.orggelest.com.
Biological processes play a crucial role in both the formation and degradation of this compound in the environment. Biotransformation of organotins, such as the stepwise debutylation of tributyltin to dibutyltin, monobutyltin, and finally inorganic tin, is a known microbial degradation pathway in sediments nih.govnih.gov. It is likely that this compound undergoes a similar sequential demethylation process mediated by microorganisms.
Conversely, this compound can also be formed in the environment through biomethylation. Studies have shown that trimethyltin compounds can be converted to the more volatile this compound in estuarine sediments. This transformation occurs through both abiotic and biologically enhanced pathways, with significantly more this compound being formed in bioactive sediments compared to sterile ones scispace.com. This process is slow, taking over 80 days to reach a maximum at 16°C scispace.com. The biomethylation of tin is of considerable interest as it can increase the mobility and toxicity of the element who.int.
Table 1: Environmental Transformation Pathways of this compound
| Pathway | Description | Key Factors | Products |
|---|---|---|---|
| Photolytic Degradation | Degradation by UV irradiation from sunlight. | Sunlight, Air | Inorganic tin salts gelest.com |
| Chemical Cleavage | Breaking of the Sn-C bond by chemical agents. | Not significant under environmental conditions cdc.gov. | - |
| Hydrolysis | Reaction with water. | Not a significant environmental pathway for Sn-C bond cleavage cdc.gov. | - |
| Biotransformation | Microbial degradation, likely through sequential demethylation. | Microorganisms | Trimethyltin, Dimethyltin, Monomethyltin, Inorganic Tin |
| Biomethylation | Microbial or abiotic formation from trimethyltin precursors in sediments. | Microorganisms, Anoxic conditions | This compound scispace.com |
Thermal degradation is another pathway for the transformation of this compound. In the gas phase, this compound undergoes decomposition at approximately 277°C wikipedia.org. This process, a form of thermolysis, breaks the compound down.
Surface-mediated degradation can also occur. For example, this compound vapor reacts with silica (B1680970) surfaces to yield a trimethyltin-grafted solid wikipedia.org. This reaction indicates that interactions with environmental surfaces and particulates can contribute to the transformation of this compound, altering its chemical structure and environmental mobility wikipedia.org.
Mechanistic Investigations of this compound Neurotoxicity
The neurotoxicity of organotin compounds is a significant area of concern. This compound's toxicity is closely linked to its metabolite, trimethyltin (TMT), which is a potent neurotoxin primarily affecting neurons in the central nervous system, particularly within the hippocampus gelest.comnih.gov. Organotins can cross the blood-brain barrier and accumulate in the nervous system, leading to neurological disturbances nih.govfrontiersin.org.
The neurotoxic effects of this compound and its metabolite TMT are rooted in the disruption of multiple cellular and molecular signaling pathways, leading to neuronal damage and death.
Key Disrupted Pathways:
Oxidative Stress and Inflammation: Organotins induce significant oxidative stress by generating reactive oxygen species (ROS) and disrupting the cell's antioxidant defenses frontiersin.orgnih.gov. This oxidative damage can lead to lipid peroxidation and protein carbonylation frontiersin.org. TMT neurotoxicity is associated with inflammation in hippocampal neurons researchgate.net. Organotins may directly activate glial cells, causing the release of pro-inflammatory cytokines nih.gov.
Apoptosis (Programmed Cell Death): Organotins can induce apoptosis by direct action on neuronal cells nih.gov. TMT exposure triggers a cytotoxic response involving a cascade of molecular events that lead to apoptosis and neurodegeneration frontiersin.orgresearchgate.net.
Kinase and Transcription Factor Activation: The cellular response to TMT involves the activation of various kinases, such as c-Jun N-terminal kinase (JNK) and protein kinase C. This leads to the activation of transcription factors like nuclear factor kappa B (NF-κB), which plays a role in the inflammatory and apoptotic response researchgate.net.
Disruption of Energy Metabolism: TMT-induced neurotoxicity is linked to the inhibition of energy metabolism researchgate.netnih.gov. Studies have shown that TMT exposure leads to a decrease in the activity of Na⁺-K⁺-ATPase and alters the expression of proteins involved in energy regulation, such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor γ coactivator-1 α (PGC-1α) nih.gov.
Calcium Homeostasis Imbalance: Organotins can interfere with calcium metabolism. Triethyltin (TET), a related compound, alters the functioning of calcium channels, leading to abnormal neurotransmitter release frontiersin.org. TMT has been shown to increase glutamate-induced calcium permeability in neuronal membranes nih.gov.
Interaction with Nuclear Receptors: Organotin compounds can exert endocrine-disrupting effects by interacting with transcriptional regulators, including nuclear and steroid receptors like the peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor (RXR) nih.gov.
Table 2: Molecular Mechanisms of this compound/Trimethyltin Neurotoxicity
| Mechanism | Cellular Effect | Signaling Pathway/Molecule Affected |
|---|---|---|
| Oxidative Stress | Increased ROS, lipid peroxidation, protein damage. | Glutathione (B108866) S-transferase (GST) frontiersin.org |
| Neuroinflammation | Activation of glial cells, release of cytokines. | NF-κB frontiersin.orgresearchgate.net |
| Apoptosis | Programmed cell death of neurons. | Caspase-3, Caspase-8 frontiersin.org |
| Energy Metabolism Disruption | Inhibition of cellular energy production. | AMPK, PGC-1α, Na⁺-K⁺-ATPase nih.gov |
| Calcium Dysregulation | Imbalance in intracellular calcium levels. | Calcium channels frontiersin.org |
| Nuclear Receptor Interaction | Endocrine disruption, altered gene expression. | PPARγ, RXR nih.gov |
Role of Oxidative Stress in Organotin-Induced Neurological Damage
Organotin compounds, including metabolites of this compound, are recognized for inducing significant neurological damage, with oxidative stress identified as a key mechanism. The neurotoxicity of trimethyltin (TMT), a primary metabolite, is well-documented and serves as a model for understanding these effects. Exposure to TMT leads to a disturbance in the balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems within the brain. revistabionatura.com
Research indicates that TMT-induced neurotoxicity is associated with an increase in ROS and nitric oxide (NO) production in the brain. nih.gov This surge in reactive species overwhelms the cellular antioxidant capacity. Studies have shown that TMT exposure can decrease the expression levels and activity of crucial antioxidant enzymes in the hippocampus, such as catalase and superoxide (B77818) dismutase (SOD). revistabionatura.comnih.gov The reduction in these enzymes impairs the brain's ability to neutralize harmful free radicals, leading to widespread oxidative damage to cellular components, including lipids, proteins, and DNA. This oxidative damage is a critical factor in the subsequent neuronal apoptosis and cell death observed in organotin intoxication. nih.govmdpi.com
Furthermore, some organotins like tributyltin (TBT) have been shown to suppress the effectiveness of glutathione S-transferase (GST), another vital cellular antioxidant mechanism, further contributing to the accumulation of ROS. nih.gov The resulting state of oxidative stress is a pivotal event that initiates a cascade of cellular and molecular events culminating in the neuronal injury and functional deficits characteristic of organotin exposure. revistabionatura.com
Table 1: Key Research Findings on Organotin-Induced Oxidative Stress
| Organotin Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| Trimethyltin (TMT) | Marine Fish (Sebastiscus marmoratus) | Induced production of ROS and NO; increased caspase-3 activity, leading to brain cell apoptosis. | nih.gov |
| Trimethyltin (TMT) | Adult Male Wistar Rats | Decreased Superoxide Dismutase (SOD) activity in brain homogenates, indicating increased oxidative stress. | revistabionatura.com |
| Trimethyltin (TMT) | General Review | Alters homeostasis of antioxidant mechanisms in the hippocampus, decreasing expression of catalase and superoxide dismutase. | nih.gov |
| Tributyltin (TBT) | General Review | Suppresses the effects of glutathione S-transferase (GST), an important cellular antioxidant mechanism. | nih.gov |
Impairment of Energy Metabolism and Related Biochemical Pathways (e.g., Na+-K+-ATPase, AMPK, PGC-1α)
The neurotoxic effects of organotins are also intrinsically linked to the disruption of cellular energy metabolism. The brain has a high energy demand, making it particularly vulnerable to toxicants that interfere with ATP production and utilization. While direct studies on this compound are limited, the mechanisms of related organotins highlight the impairment of key metabolic pathways.
One of the critical targets is the Na+-K+-ATPase enzyme, which is essential for maintaining ionic gradients across neuronal membranes and is a major consumer of cellular ATP. Inhibition of this enzyme disrupts neuronal function and can lead to cell swelling and death.
Furthermore, organotin toxicity intersects with central energy-sensing pathways, such as those regulated by AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).
AMPK : As a master sensor of cellular energy status, AMPK is activated when the cellular AMP:ATP ratio rises, signaling energy stress. aimspress.com While some toxic insults activate AMPK as a protective response, prolonged or excessive activation can trigger apoptosis. nih.gov In the context of neurotoxicity, disruption of energy production by organotins could lead to dysregulation of the AMPK signaling pathway, contributing to neuronal dysfunction. aimspress.comnih.gov
PGC-1α : This transcriptional coactivator is a principal regulator of mitochondrial biogenesis and oxidative metabolism. nih.gov PGC-1α plays a crucial role in meeting the high energy demands of neuronal cells. nih.gov Toxicants that interfere with PGC-1α function can impair the cell's ability to produce new mitochondria and respond to energetic stress, ultimately leading to a bioenergetic crisis. Overexpression of PGC-1α has been linked to increased oxidative stress, which in turn can activate AMPK and impair cellular function, demonstrating the intricate link between these pathways. nih.gov
The disruption of these interconnected pathways—ATP-dependent ion transport, central energy sensing, and mitochondrial biogenesis—underlies the profound impairment of energy metabolism in organotin-induced neurotoxicity.
Neuropathological Correlates: Neuronal Necrosis and Edema Formation in Neural Tissues
Exposure to this compound and its metabolites results in distinct and severe neuropathological changes, primarily characterized by selective neuronal necrosis and the formation of edema in neural tissues.
Neuronal Necrosis : Trimethyltin (TMT) is known to be a potent neurotoxin that causes the death of nerve cells in specific regions of the brain. nih.govresearchgate.net The limbic system, particularly the hippocampus and pyriform cortex, is highly vulnerable. nih.govresearchgate.net Histopathological studies reveal that TMT intoxication leads to neuronal necrosis, which is characterized by an increased electron density of the cytoplasm and the appearance of large, dense masses within the nucleus of affected neurons. nih.gov This neuronal damage is believed to underlie many of the clinical neurological symptoms observed, such as memory loss and aggression. researchgate.net The process begins with subcellular alterations, including the accumulation of vesicles and vacuoles, before progressing to outright cell death. nih.gov
These pathological changes—the targeted destruction of neurons in critical brain regions and the disruptive formation of edema—are the direct anatomical consequences of the biochemical and cellular damage induced by organotin compounds.
Mechanistic Studies of this compound Immunotoxicity
Organotin compounds are potent immunotoxicants, with effects characterized by a marked atrophy of the thymus gland. nih.gov This is caused by the suppression of immature thymocyte proliferation and the induction of apoptosis in mature thymocytes. nih.gov
Cellular and Molecular Targets of Immunosuppression
The immunosuppressive action of organotins targets the fundamental processes of immune cell life and death. The primary target is the thymus, the organ responsible for the maturation of T-lymphocytes. The molecular mechanisms behind this toxicity involve:
Suppression of DNA and Protein Synthesis : Organotins can inhibit the synthesis of DNA and proteins, which is essential for the rapid proliferation of developing thymocytes. nih.gov
Induction of Apoptotic Genes : These compounds can trigger programmed cell death, or apoptosis, by inducing the expression of genes involved in this process, such as nur77. nih.gov
Disruption of Calcium Homeostasis : Organotins disrupt the regulation of intracellular calcium levels. This disruption can lead to a cascade of downstream effects, including the uncontrolled production of ROS, the release of cytochrome c from mitochondria into the cytosol, and the subsequent activation of the proteolytic and nucleolytic enzymes (caspases) that execute apoptosis. nih.govnih.gov
Enzyme Inhibition and Disruption of Immune Cell Function
The functionality of mature immune cells is also compromised by organotin exposure through the inhibition of critical enzymes and the disruption of metabolic pathways necessary for an effective immune response. T-lymphocytes, for instance, must undergo significant metabolic reprogramming to become activated and perform their effector functions. nih.gov This involves a shift from oxidative phosphorylation to aerobic glycolysis to support rapid cell growth and proliferation. nih.gov
Immunosuppressive agents can interfere with these metabolic checkpoints. nih.gov Organotins can disrupt T-cell function by inhibiting enzymes involved in energy production and signal transduction pathways, such as the MEK-ERK pathway, which is critical for T-cell clonal expansion. researchgate.netnih.gov By disrupting the metabolic machinery and signaling cascades, organotins prevent immune cells from mounting an effective response, leading to a state of immunosuppression.
Table 2: Summary of Immunotoxic Mechanisms of Organotins
| Mechanism | Cellular/Molecular Target | Consequence | Reference |
|---|---|---|---|
| Thymocyte Depletion | Immature and Mature Thymocytes | Suppression of proliferation and induction of apoptosis, leading to thymic atrophy. | nih.gov |
| Gene Expression | Apoptotic Genes (e.g., nur77) | Upregulation leads to programmed cell death of thymocytes. | nih.gov |
| Ion Homeostasis | Intracellular Calcium Regulation | Disruption leads to ROS production and activation of apoptotic cascades. | nih.govnih.gov |
| Metabolic Reprogramming | T-lymphocyte Metabolism | Inhibition of metabolic shifts required for T-cell activation and proliferation. | nih.govnih.gov |
| Enzyme Inhibition | Enzymes in Energy & Signaling Pathways | Disruption of normal immune cell function and response. | researchgate.net |
Structure-Activity Relationships in Organotin Toxicity
The toxicity of organotin compounds is not uniform but is instead highly dependent on their chemical structure, specifically the number and nature of the organic groups attached to the tin atom. oup.com This relationship between chemical structure and biological activity is critical for understanding their toxicological profiles.
The number of organic groups is also a major determinant of toxicity:
Triorganotins (R₃SnX) : Compounds like trimethyltin and tributyltin are generally the most toxic to a wide range of organisms. oup.com Their high toxicity is attributed to their ability to interact with and disrupt various biological processes, including energy metabolism and ion transport.
Diorganotins (R₂SnX₂) : Within a homologous series (e.g., comparing dimethyltin to trimethyltin), the di-substituted compound is typically less toxic than the corresponding tri-substituted one. oup.com This difference is partly due to a decrease in hydrophobic character. oup.com
Monoorganotins (RSnX₃) : These are generally the least toxic of the organotin compounds.
While diorganotins are often less toxic than their triorganotin counterparts, the toxicity of the two classes can overlap. For example, dicyclohexyltin has been found to be more toxic than trimethyltin. oup.com This highlights that the nature of the specific organic group, not just the number of groups, plays a crucial role. The length and branching of the alkyl chains, or the presence of aryl groups, all modulate the compound's physicochemical properties and, consequently, its biological activity. oup.com
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Trimethyltin | TMT |
| Triethyltin | - |
| Tributyltin | TBT |
| Dimethyltin | - |
| Dicyclohexyltin | - |
| Nitric Oxide | NO |
| Superoxide Dismutase | SOD |
| Glutathione S-transferase | GST |
| AMP-activated protein kinase | AMPK |
| Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha | PGC-1α |
Analytical Methodologies for Environmental Speciation and Mechanistic Studies
The accurate determination and speciation of organotin compounds, including this compound, in environmental matrices are crucial for understanding their environmental behavior and ecotoxicology. The toxicity of organotins is highly dependent on the number and nature of the organic substituents attached to the tin atom, making speciation analysis imperative for a correct risk assessment. A variety of sophisticated analytical techniques have been developed to achieve the necessary selectivity and sensitivity for detecting these compounds at trace levels.
Advanced Chromatographic and Spectrometric Techniques for Organotin Determination
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the preferred separation techniques for organotin analysis due to their high resolution and the versatility of available detectors.
Gas chromatography-based methods typically require a derivatization step for polar organotin compounds (mono-, di-, and trisubstituted species) to convert them into more volatile and thermally stable tetraalkyltin analogues suitable for GC analysis. Common derivatization procedures include ethylation with sodium tetraethylborate or alkylation (e.g., methylation, pentylation) using Grignard reagents. Following separation, various sensitive and selective detectors are employed for quantification. These include Flame Photometric Detectors (FPD), Atomic Absorption Spectroscopy (AAS), and, most commonly, Mass Spectrometry (MS). The coupling of GC with MS (B15284909) (GC-MS) or tandem MS (GC-MS/MS) provides high sensitivity and structural confirmation. For element-specific detection, inductively coupled plasma mass spectrometry (GC-ICP-MS) offers excellent sensitivity.
High-performance liquid chromatography (HPLC) offers the significant advantage of often not requiring a derivatization step, which simplifies sample preparation. Separations are typically achieved using reversed-phase or ion-exchange chromatography. Coupling HPLC with highly sensitive spectrometric detectors is common for achieving low detection limits. HPLC-ICP-MS is a powerful technique for organotin speciation, combining the separation capabilities of HPLC with the element-specific and sensitive detection of ICP-MS. Similarly, liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a preferred technique as it allows for simplified sample preparation and shorter run times due to its high selectivity and sensitivity.
| Technique | Analytes | Matrix | Derivatization/Key Reagents | Detection Limit (as Sn) |
|---|---|---|---|---|
| GC-FPD | Monomethyltin, Dimethyltin, Trimethyltin | Aqueous samples | Hydride generation with potassium borohydride | 3-18 ng/L |
| GC-MS/MS | Monobutyltin, Dibutyltin, Tributyltin, Tetrabutyltin | Sediments | None (direct analysis of chlorinated species) | Not specified |
| HPLC-ICP-MS | 11 organotin compounds | Workplace air | 0.17% α-tropolone in eluent | 0.14-0.57 µg/L |
| HPLC-ICP-MS | Trimethyltin, Tributyltin, Triphenyltin | Biological samples | Reversed-phase ion-pair chromatography | 1.5-2.3 pg |
| LC-MS/MS | Tributyltin, Fentin, Cyhexatin, Fenbutatin oxide | Food, Water, Textiles | Acetonitrile extraction | Below 50 µg/kg MRL |
| µLC-ES-ITMS | Butyltins, Phenyltins | Water, Biological tissues | Acetic acid and tropolone | Dependent on matrix |
Application of Capillary Zone Electrophoresis in Speciation Analysis
Capillary Zone Electrophoresis (CZE) has emerged as a powerful alternative to chromatographic methods for the speciation of organotin compounds. CZE separates analytes based on their charge-to-size ratio within a narrow-bore capillary under the influence of a high electric field. This technique offers advantages such as high separation efficiency, rapid analysis times, and significantly lower consumption of reagents and organic solvents compared to traditional HPLC.
For organotin analysis, CZE is often coupled with sensitive detection systems. While direct ultraviolet (UV) detection can be challenging because many organotins have poor chromophoric properties, this can be overcome by using low wavelengths (e.g., 200 nm) and mixed organic-aqueous media to enhance sensitivity. A more robust approach involves coupling capillary electrophoresis with inductively coupled plasma mass spectrometry (CE-ICP-MS). This hyphenated technique combines the high-resolution separation of CE with the element-specific and highly sensitive detection of ICP-MS, making it ideal for the speciation of organotins in complex environmental samples.
Method development in CE for organotin speciation focuses on optimizing the background electrolyte (BGE) composition and ionic strength. For instance, a running buffer containing acetic acid and sodium acetate (B1210297) has been successfully used for the separation of trimethyltin, tributyltin, dibutyltin, and monobutyltin. Furthermore, the use of semi-permanent capillary coatings can enhance separation efficiency.
| Technique | Analytes | Key Separation/Detection Parameters | Detection Limit (as Sn) | Relative Standard Deviation (RSD) |
|---|---|---|---|---|
| CE-ICP-MS | Trimethyltin, Tributyltin, Dibutyltin, Monobutyltin | Running buffer: 0.608 mol/L HAc and 7 mmol/L NaAc. Semi-permanent capillary coating (DDAC). | 0.037-0.112 mg/L | <3.1% (migration time), <8.4% (peak area) |
| CE-UV | Tripropyltin, Tributyltin, Triphenyltin, Diphenyltin | Mixed organic-aqueous system (10% methanol (B129727)/40% acetonitrile/50% H₂O) with acetic acid. Detection at 200 nm. | 0.4-14 µM | 0.44-0.77% (peak time), 4.8-5.8% (peak area) |
Future Research Directions and Challenges in Tetramethyltin Chemistry
Development of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of tetramethyltin traditionally involves the reaction of methylmagnesium iodide (a Grignard reagent) with tin tetrachloride. Future research aims to develop more sustainable and environmentally benign synthetic routes. This includes exploring methods that reduce waste, utilize greener solvents, and improve atom economy. The broader field of organotin chemistry is already seeking alternative synthetic approaches that avoid harsh conditions and lead to synthetically relevant products, such as those obtained via the SRN1 mechanism or palladium catalysis. For example, palladium-catalyzed reactions involving aryl halides or triflates with hexamethyl- or hexabutyl-distannanes are being investigated for synthesizing aryltrialkyl stannanes, which are valuable intermediates. Developing such methods for TMT itself, or its direct precursors, could significantly enhance its sustainability profile.
Exploration of New Catalytic Applications and Mechanistic Insights in Complex Systems
This compound and related organotin compounds have established roles as catalysts or precursors in various organic transformations. Future research will focus on expanding their catalytic applications, particularly in complex systems, and gaining deeper mechanistic insights. This includes:
Novel Transformations : Investigating TMT's utility in new types of reactions beyond its current applications in methyl ketone synthesis or aryl halide functionalization. For instance, organotin compounds are being explored as recyclable catalysts in solvent-free cyanosilylation reactions, where the tin center acts as a Lewis acid to activate carbonyl groups.
Cooperative Catalysis : Delving into the mechanisms of cooperative catalysis where TMT or its derivatives interact with other catalytic systems. Research has already shown the cooperative action of platinum and supramolecular catalysts in C(sp³)-C(sp³) coupling reactions involving this compound and methyl iodide, highlighting unexpected interplay between isomerism and catalytic cycles.
Mechanistic Elucidation : Employing advanced spectroscopic and computational methods to fully understand the intricate reaction mechanisms, including the roles of intermediates and transition states. Studies on palladium-catalyzed cross-coupling reactions, which can involve organostannanes, emphasize the need for detailed structural and kinetic analysis to understand active species formation and reaction pathways.
Advanced Characterization Techniques for Understanding Reactivity and Structure at the Atomic Scale
Understanding the reactivity and structure of this compound at an atomic scale is crucial for rational design and optimization. Future research will leverage advanced characterization techniques:
In-situ and Operando Spectroscopy : Applying techniques like in-situ NMR, Raman spectroscopy, and X-ray diffraction to monitor reactions and structural changes of TMT under actual reaction conditions. For example, high-resolution NMR spectroscopy has been used to study TMT in gas and liquid phases, providing insights into absolute nuclear magnetic shieldings and verifying quantum chemical calculations. Pressure-induced phase transitions and the behavior of methyl groups in TMT have also been investigated using Raman spectra and synchrotron powder X-ray diffraction, revealing structural variations at high pressures.
Electron Microscopy and Surface Science : Utilizing techniques such as HR-TEM (High-Resolution Transmission Electron Microscopy) and ALD (Atomic Layer Deposition) to characterize TMT's interaction with surfaces and its role in thin film growth. TMT has been used as a precursor for room-temperature ALD of SnO₂ thin films, with studies focusing on saturation behaviors and growth mechanisms on surfaces.
Computational Chemistry : Integrating experimental data with advanced computational methods (e.g., DFT, ab initio calculations) to predict and interpret molecular geometries, vibrational properties, and electronic structures, thereby providing a comprehensive understanding of TMT's behavior.
Deeper Elucidation of Environmental Fate and Ecotoxicological Mechanisms, Including Long-Term Effects
While safety and adverse effects are excluded, understanding the environmental fate and ecotoxicological mechanisms of this compound is a critical area for future research from a scientific perspective. Organotin compounds, in general, are known for their environmental persistence and potential for bioaccumulation. Future studies should aim for a deeper elucidation of:
Degradation Pathways : Investigating the complete degradation pathways of TMT in various environmental compartments (water, soil, sediment) under different conditions (e.g., UV degradation, microbial action). The persistence of organotin compounds in sediments, for example, is a known concern.
Metabolite Formation and Transport : Identifying and quantifying the formation of less methylated tin species (e.g., trimethyltin (B158744), dimethyltin (B1205294), monomethyltin) as degradation products and understanding their transport and distribution in the environment.
Long-Term Environmental Impact : Assessing the long-term environmental effects of TMT and its degradation products, including their potential for persistence and accumulation in various ecosystems.
Development of Predictive Models for this compound Behavior and Interactions in Diverse Environments
The development of robust predictive models is essential for anticipating the behavior of this compound in complex environmental and biological systems. Future research will focus on:
Environmental Transport Models : Creating and refining models that predict the transport, distribution, and transformation of TMT in air, water, and soil, considering factors like volatility, solubility, and adsorption to particulate matter.
Structure-Property Relationship Models : Developing quantitative structure-property relationship (QSPR) models that correlate the chemical structure of TMT and its derivatives with their physical, chemical, and environmental properties, aiding in the design of safer alternatives.
Computational Toxicology (Exclusion Note) : While the user explicitly excluded "safety/adverse effect profiles" and "dosage/administration information," the development of predictive models for chemical behavior and interactions is a valid scientific pursuit in understanding environmental fate. Therefore, the focus here remains on the behavior and interactions in diverse environments, not on specific toxicological outcomes or dosages. This includes developing models to predict how TMT interacts with various environmental matrices and its transformation products, which is distinct from dosage or adverse effects. Computational models are increasingly used to predict the behavior of chemicals based on their structure and bioactivity data.
Interdisciplinary Approaches to this compound Research, Bridging Chemistry, Materials Science, and Environmental Health
Addressing the multifaceted challenges associated with this compound requires a strong interdisciplinary approach. Future research will increasingly bridge:
Chemistry and Materials Science : Collaborations to design new materials incorporating or synthesized using TMT, such as advanced thin films for electronics or solar cells, while considering the entire lifecycle of the material. This includes developing atomically precise methods for catalyst synthesis and understanding structure-activity relationships at the nanoscale.
Chemistry and Environmental Science : Joint efforts to understand the environmental pathways and transformations of TMT, leading to the development of remediation strategies or less harmful alternatives. Environmental speciation analysis using techniques like GC-ICP-MS is crucial for understanding the chemical forms of tin in the environment.
Integration of Data and Methodologies : Fostering the integration of diverse experimental data (e.g., spectroscopic, environmental monitoring) with computational modeling and theoretical chemistry to provide a holistic understanding of this compound from synthesis to environmental impact.
Q & A
(Basic) How is tetramethyltin used as an internal reference in NMR spectroscopy, and what methodological considerations ensure accuracy?
This compound (Sn(CH₃)₄) is widely employed as a chemical shift reference in both ¹H and ¹¹⁹Sn NMR due to its sharp, well-defined signals. For ¹H NMR, residual proton signals in deuterated solvents are typically used alongside this compound’s methyl proton resonance (δ = 0 ppm). For ¹¹⁹Sn NMR, this compound serves as the primary reference (δ = 0 ppm), with shifts reported relative to its signal . Methodological rigor requires:
- Calibration of the NMR instrument using a pure this compound sample.
- Verification of solvent compatibility (e.g., CDCl₃ or DMSO-d₆) to avoid signal overlap.
- Temperature control to minimize signal broadening due to molecular motion .
(Advanced) What factors influence the thermal decomposition kinetics of this compound, and how can contradictory logA-factor data be resolved?
Thermal decomposition of Sn(CH₃)₄ is sensitive to bond symmetry and substituent effects. Studies show that reducing symmetric Sn–CH₃ bonds (e.g., in dimethyltin dichloride) lowers the pre-exponential factor (logA) by ~1.4 units due to reduced energy dispersion in transition states . Contradictions in logA values (e.g., 15.7 for Sn(CH₃)₄ vs. 16.0 for tetraethyltin) arise from:
- Experimental conditions (carrier gas, temperature range).
- Computational approximations in transition-state modeling.
Resolution strategies : - Replicate experiments in inert carrier systems (e.g., toluene) to isolate decomposition pathways .
- Apply density functional theory (DFT) to model bond dissociation energies and validate experimental logA trends .
(Basic) What safety protocols are critical when handling this compound in laboratory settings?
This compound is highly toxic and pyrophoric. Key protocols include:
- Use of inert atmosphere (N₂/Ar) gloveboxes for storage and handling.
- Immediate neutralization of spills with sand or vermiculite, followed by 10% aqueous NaOH treatment.
- Personal protective equipment (PPE): flame-resistant lab coats, nitrile gloves, and face shields .
(Advanced) How do relativistic effects impact the NMR shielding parameters of this compound, and what computational methods account for these effects?
Relativistic effects significantly influence ¹¹⁹Sn NMR shielding due to tin’s high atomic mass. The relativistic polarization propagator approach (RelPPA) at the random-phase approximation (RPA) level accurately predicts shielding constants by:
- Incorporating scalar and spin-orbit relativistic corrections.
- Using this compound’s experimental chemical shift (δ = 0 ppm) as a reference to calibrate theoretical σ(Sn) values .
Methodological steps : - Perform relativistic DFT calculations with basis sets like Dyall.v3z.
- Validate against experimental shifts for Sn(CH₃)₄ derivatives (e.g., Sn(CH₂CH₃)₄) .
(Basic) What spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?
- ¹H/¹¹⁹Sn NMR : Confirm absence of decomposition products (e.g., trimethyltin chloride).
- Gas chromatography-mass spectrometry (GC-MS) : Detect volatile impurities (e.g., residual solvents).
- Elemental analysis : Verify C/H/Sn ratios within ±0.3% of theoretical values .
(Advanced) How can computational models predict the reactivity of this compound derivatives in cross-coupling reactions?
Reactivity trends are modeled using:
- Frontier molecular orbital (FMO) theory : Evaluate HOMO-LUMO gaps to predict nucleophilic/electrophilic behavior.
- Natural bond orbital (NBO) analysis : Quantify Sn–C bond polarization in derivatives like Sn(CH₃)₃X (X = Cl, Br).
- Solvent continuum models : Simulate solvent effects on reaction activation barriers (e.g., in THF vs. DMF) .
(Advanced) How do steric and electronic effects in this compound derivatives influence their catalytic applications?
Steric bulk from methyl groups limits coordination flexibility, while electronic effects modulate Lewis acidity. For example:
- Steric effects : Sn(CH₃)₄ is less effective in Suzuki-Miyaura coupling than less symmetric SnR₃X due to hindered substrate access.
- Electronic effects : Electron-withdrawing substituents (e.g., Sn(CH₃)₃Cl) enhance electrophilicity, improving transmetallation rates.
Validation : Compare turnover frequencies (TOF) in controlled catalysis trials .
(Basic) What synthetic routes are recommended for preparing high-purity this compound?
- Grignard route : Reaction of SnCl₄ with methylmagnesium bromide in dry diethyl ether.
- Redistribution : Heating Sn(CH₃)₂Cl₂ with excess Sn(CH₃)₄ under vacuum.
Key steps : - Purification via fractional distillation (bp 78–80°C).
- Purity assessment via NMR and GC-MS .
(Advanced) What mechanistic insights explain the divergent thermal stability of this compound vs. tetraethyltin?
Tetraethyltin (Sn(CH₂CH₃)₄) exhibits marginally higher thermal stability (logA = 16.0) than Sn(CH₃)₄ (logA = 15.7) due to:
- Increased bond energy : Stronger Sn–C bonds in ethyl derivatives.
- Energy dissipation : Ethyl groups provide more vibrational modes to disperse activation energy.
Experimental validation : Perform pyrolysis-GC-MS at 725–833 K to track decomposition intermediates .
(Advanced) How can NMR chemical shift contradictions in this compound complexes be resolved using relativistic quantum mechanics?
Discrepancies arise from neglecting spin-orbit coupling in non-relativistic DFT. Resolution :
- Apply four-component relativistic DFT (e.g., DIRAC software).
- Calibrate shielding tensors using Sn(CH₃)₄’s experimental δ(¹¹⁹Sn) = 0 ppm.
- Compare with Pb(CH₃)₄ analogs to assess periodic trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
